molecular formula C21H22N2O6 B2789242 3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952968-15-9

3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2789242
CAS No.: 952968-15-9
M. Wt: 398.415
InChI Key: GUOZABVDBHPYAD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, an isoxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to its combined structural features of the trimethoxyphenyl group, isoxazole ring, and benzamide moiety, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-25-16-7-5-6-13(8-16)17-11-15(23-29-17)12-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOZABVDBHPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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